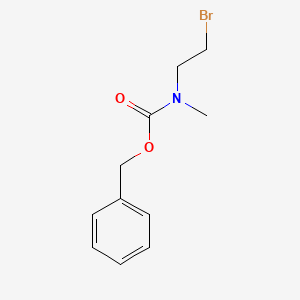

benzyl N-(2-bromoethyl)-N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl N-(2-bromoethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromoethyl group, and a methylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(2-bromoethyl)-N-methylcarbamate typically involves the reaction of benzylamine with 2-bromoethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Benzylamine} + \text{2-bromoethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromoethyl group. Common nucleophiles include hydroxide ions, amines, and thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carbamate derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives. Reducing agents like lithium aluminum hydride are commonly employed.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents.

Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution: Formation of substituted carbamates.

Oxidation: Formation of oxidized carbamate derivatives.

Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C10H12BrNO2

- Molecular Weight : 260.11 g/mol

- CAS Number : 372199-34-3

The compound features a benzyl group attached to a carbamate moiety, with a bromoethyl substituent that enhances its reactivity in synthetic applications.

Organic Synthesis

Benzyl N-(2-bromoethyl)-N-methylcarbamate serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups.

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Nucleophilic Substitution | DMF, 50°C, with triethylamine | Various substituted carbamates |

| Hydrolysis | Aqueous acid/base conditions | Amine and benzyl alcohol |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Carbamic acid derivatives |

Biological Applications

Research has indicated the potential of this compound as a therapeutic agent due to its biological activities.

- Antitumor Activity : In vitro studies have shown that this compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, it has demonstrated efficacy against HeLa and MCF-7 cell lines.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential in treating resistant bacterial infections.

Pharmacological Research

This compound has been investigated for its role as a prodrug. It can be converted into active pharmaceutical ingredients within the body, making it a candidate for drug development aimed at various diseases, including neurodegenerative disorders.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM for MCF-7 cells.

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against multiple bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) of 16 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability:

- Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites.

- Bioavailability : Initial studies suggest moderate oral bioavailability with rapid absorption rates.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Metabolism | Cytochrome P450 pathways |

| Bioavailability | Moderate |

| Half-life | TBD |

Wirkmechanismus

The mechanism of action of benzyl N-(2-bromoethyl)-N-methylcarbamate involves its interaction with biological molecules, such as enzymes and proteins. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, making the compound useful in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Benzyl N-(2-chloroethyl)-N-methylcarbamate: Similar structure but with a chloroethyl group instead of a bromoethyl group.

Benzyl N-(2-iodoethyl)-N-methylcarbamate: Contains an iodoethyl group, which can exhibit different reactivity compared to the bromoethyl group.

Benzyl N-(2-fluoroethyl)-N-methylcarbamate: Features a fluoroethyl group, leading to different chemical properties.

Uniqueness: Benzyl N-(2-bromoethyl)-N-methylcarbamate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for various chemical transformations. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to chloroethyl and fluoroethyl groups, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

Benzyl N-(2-bromoethyl)-N-methylcarbamate is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C10H12BrNO2, features a carbamate functional group and a bromoethyl side chain. The presence of the bromine atom suggests potential reactivity that could be exploited in biological systems.

The biological activity of this compound can be attributed to its ability to act as an alkylating agent. Alkylating agents are known for their capacity to form covalent bonds with nucleophilic sites on DNA, leading to various cellular responses including apoptosis and cell cycle arrest. This mechanism is particularly relevant in cancer therapy, where such agents are used to target rapidly dividing cells.

Biological Activity Overview

-

Anticancer Activity :

- This compound has been studied for its anticancer properties. Its alkylating nature allows it to interfere with DNA replication and transcription, which is crucial for cancer cell proliferation.

- In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. For instance, derivatives of benzyl carbamates have demonstrated IC50 values in the low micromolar range against these cell lines .

- Mechanistic Insights :

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound analogs against MCF-7 and A-549 cell lines. The results indicated that these compounds exhibited significant growth inhibition with IC50 values ranging from 10 to 30 µM, demonstrating their potential as therapeutic agents in oncology .

Case Study 2: Structural Activity Relationship (SAR)

Research into the SAR of benzyl carbamates has revealed that modifications to the bromoethyl side chain can significantly impact biological activity. For example, variations in substituents on the benzyl ring were shown to enhance or diminish cytotoxicity, highlighting the importance of structural optimization in drug design .

Table 1: Biological Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 20 | DNA alkylation leading to apoptosis |

| This compound | A-549 | 15 | DNA alkylation leading to apoptosis |

| Doxorubicin | MCF-7 | 0.5 | Topoisomerase inhibition |

Eigenschaften

IUPAC Name |

benzyl N-(2-bromoethyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIJMQZGJYVILI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCBr)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.